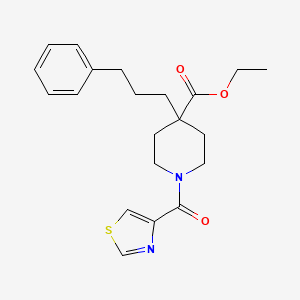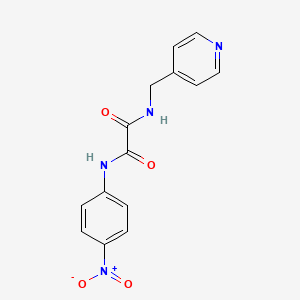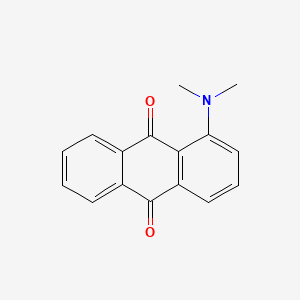
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide, also known as TDZD-8, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDZD-8 belongs to the family of thiazolidinedione derivatives, which are known to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Wirkmechanismus
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide exerts its therapeutic effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and survival. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity. The inhibition of GSK-3β activity leads to the activation of various downstream signaling pathways, including the insulin signaling pathway, the Wnt signaling pathway, and the NF-κB signaling pathway, which are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic effects. Inflammation is a common underlying factor in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide inhibits the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, and reduces the expression of inflammatory genes such as COX-2 and iNOS. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also exhibits anti-tumor effects by inducing apoptosis and cell cycle arrest in cancer cells. In diabetic patients, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide improves insulin sensitivity and glucose uptake by activating the insulin signaling pathway. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also protects neurons from oxidative stress and inflammation, which are the underlying causes of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has several advantages for lab experiments, such as its high purity and stability, its ability to inhibit GSK-3β activity, and its potential therapeutic applications in various diseases. However, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also has some limitations, such as its low solubility in water, its potential cytotoxicity at high concentrations, and its limited bioavailability in vivo.
Zukünftige Richtungen
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has shown promising results in preclinical studies, and its potential therapeutic applications in various diseases have generated significant interest in the scientific community. Future research directions for 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide include the development of more potent and selective GSK-3β inhibitors, the optimization of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide dosing and administration, the investigation of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide's pharmacokinetics and pharmacodynamics in vivo, and the evaluation of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide's safety and toxicity in clinical trials. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also has potential applications in other diseases, such as Alzheimer's disease, Huntington's disease, and inflammatory bowel disease, which warrant further investigation.
Synthesemethoden
The synthesis of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide involves the reaction of 2-aminothiazole with phthalic anhydride, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained by treating the intermediate with acetic anhydride and acetic acid. The purity of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide can be improved by recrystallization from ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been found to improve insulin sensitivity and reduce blood glucose levels by activating the insulin signaling pathway. In neurodegenerative disorder research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are the underlying causes of neurodegeneration.
Eigenschaften
IUPAC Name |
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-15(20-12-4-2-1-3-5-12)11-6-7-13-14(10-11)17(24)21(16(13)23)18-19-8-9-25-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTNHPHFEZHUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5159973.png)
![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)
![11-(4-chloro-3-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160024.png)

![2-(3-bromo-4-fluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5160036.png)

![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)
